Metoquinone

Description

Significance of Mitochondria in Cellular Bioenergetics and Redox Homeostasis

Mitochondria are indispensable organelles that play a central role in cellular life and death. nih.gov Their primary and most well-understood function is the generation of adenosine (B11128) triphosphate (ATP), the cell's main energy currency, through the process of oxidative phosphorylation. nih.govembopress.org This intricate process, occurring within the mitochondrial cristae, involves the oxidation of nutrients like carbohydrates, fats, and proteins. mdpi.com Beyond energy production, mitochondria are critical hubs for various metabolic pathways, ion homeostasis, and the regulation of programmed cell death (apoptosis). nih.govembopress.org

Conceptual Framework for Mitochondria-Targeted Agents in Chemical Biology Research

The critical role of mitochondria in both normal physiology and disease has spurred the development of chemical agents specifically designed to target these organelles. frontiersin.orgfrontiersin.org The conceptual framework for these mitochondria-targeted agents often relies on exploiting the unique properties of mitochondria, particularly the large negative membrane potential across their inner membrane. nih.gov

A widely used strategy involves attaching a lipophilic cation, such as the triphenylphosphonium (TPP⁺) cation, to a molecule of interest. nih.govmdpi.com The positive charge of the TPP⁺ moiety drives its accumulation within the negatively charged mitochondrial matrix, achieving concentrations up to 1,000 times higher than in the cytoplasm. nih.govdrugbank.com This targeted delivery enhances the efficacy of the attached molecule and minimizes off-target effects. nih.gov Other approaches include the use of peptides and other small molecules that have a natural affinity for mitochondrial components. acs.orgnih.gov The development of these targeted agents provides powerful tools for studying mitochondrial function and for potential therapeutic interventions in a range of diseases associated with mitochondrial dysfunction. frontiersin.org

Overview of Metoquinone (MitoQ) as a Representative Mitochondria-Targeted Compound

This compound, more commonly known as MitoQ, is a prime example of a mitochondria-targeted antioxidant. It was synthesized by covalently linking the antioxidant ubiquinone moiety of coenzyme Q10 to a lipophilic TPP⁺ cation. This design allows MitoQ to specifically accumulate within mitochondria, where it can effectively combat oxidative stress at its source. nih.govdrugbank.com

Once inside the mitochondria, MitoQ is reduced by complex II of the electron transport chain to its active form, mitoquinol. This reduced form can then scavenge ROS, particularly superoxide (B77818), and inhibit lipid peroxidation, thereby protecting the mitochondria from oxidative damage. nih.govfrontiersin.org The ability of MitoQ to be recycled back to its active form by the respiratory chain enhances its antioxidant efficacy.

MitoQ has been extensively studied in a variety of preclinical models of diseases associated with mitochondrial oxidative stress. drugbank.com Research has explored its potential in conditions such as neurodegenerative diseases, cardiovascular diseases, and metabolic disorders. drugbank.comnih.gov For instance, studies have shown that MitoQ can protect against nerve cell damage in models of Parkinson's disease and reduce inflammation and fibrosis in the liver. nih.gov More recent research has even investigated its potential antiviral effects.

Detailed Research Findings on this compound (MitoQ)

MitoQ has been the subject of numerous studies investigating its effects in various cellular and animal models. Here are some key findings:

Neuroprotection: In models of Parkinson's disease, MitoQ has been shown to protect nerve cells from damage by reducing oxidative stress. nih.govdrugbank.com

Cardioprotection: Research suggests that MitoQ can protect the heart from ischemia-reperfusion injury by preserving mitochondrial function.

Liver Disease: In models of non-alcoholic fatty liver disease and viral hepatitis, MitoQ has demonstrated the ability to decrease liver inflammation and fibrosis. nih.govdrugbank.com

Osteoarthritis: A 2023 study found that MitoQ could alleviate the progression of osteoarthritis by activating the NRF2-Parkin axis, which helps maintain cartilage homeostasis. nih.gov

Insulin (B600854) Resistance: MitoQ has been shown to improve GLUT4 translocation in skeletal muscle fibers, suggesting a potential role in addressing insulin resistance. publichealthtoxicology.com

Platelet Activation: A 2020 study revealed that MitoQ can inhibit platelet activation by reducing ROS levels, indicating potential antithrombotic effects. nih.gov

Corneal Endothelial Cells: Research published in 2025 indicated that MitoQ can protect corneal endothelial cells from oxidative stress and improve mitochondrial bioenergetics. nih.gov

Radiation Protection: A study has shown that MitoQ can selectively protect normal cells from radiation-induced damage by inducing autophagy. mdpi.com

Acute Pancreatitis: In contrast to its protective effects in many models, one study found that MitoQ was not protective in a model of acute pancreatitis and, in some instances, exacerbated certain markers of inflammation. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | [10-(4,5-dimethoxy-2-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)decyl]triphenyl-phosphonium, monomethanesulfonate |

| CAS Number | 845959-50-4 |

| Molecular Formula | C₃₇H₄₄O₄P • CH₃O₃S |

| Molecular Weight | 678.8 g/mol |

| Appearance | White crystals |

| Solubility | Soluble in 100 parts water; less soluble in alcohol, acetone; very slightly soluble in benzene, chloroform, ether. drugfuture.com |

| Melting Point | ~135°C with decomposition and blackening. drugfuture.com |

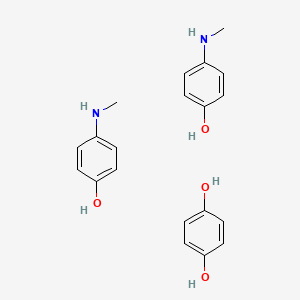

Properties

CAS No. |

622-91-3 |

|---|---|

Molecular Formula |

C20H24N2O4 |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

benzene-1,4-diol;4-(methylamino)phenol |

InChI |

InChI=1S/2C7H9NO.C6H6O2/c2*1-8-6-2-4-7(9)5-3-6;7-5-1-2-6(8)4-3-5/h2*2-5,8-9H,1H3;1-4,7-8H |

InChI Key |

ICQFAQGXJAVDED-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=C(C=C1)O.CNC1=CC=C(C=C1)O.C1=CC(=CC=C1O)O |

Origin of Product |

United States |

Chemical Design and Synthetic Methodologies of Metoquinone Analogs

Structural Foundation for Mitochondrial Targeting: The Lipophilic Triphenylphosphonium Moiety

The defining feature of Metoquinone and its analogs is the strategic incorporation of a lipophilic triphenylphosphonium (TPP) cation. This chemical entity serves as a molecular vector, directing the antioxidant cargo specifically to the mitochondria. portlandpress.comresearchgate.net The TPP cation's effectiveness stems from its lipophilic nature and delocalized positive charge, which facilitates its passage across biological membranes. portlandpress.com

Rational Design Principles Exploiting Mitochondrial Membrane Potential

The primary driver for the accumulation of TPP-conjugated molecules like this compound within mitochondria is the significant mitochondrial membrane potential (Δψm). portlandpress.comresearchgate.net The interior of the mitochondrion, the matrix, is negatively charged relative to the cytoplasm. This substantial negative potential, typically between -150 to -180 mV, acts as an electrophoretic force, drawing the positively charged TPP cation across the inner mitochondrial membrane. uiowa.edu This process can lead to a several hundred-fold accumulation of the TPP-linked compound within the mitochondrial matrix compared to the cytoplasm. researchgate.netuiowa.edu The design principle is elegantly simple: by attaching a TPP cation to a molecule of interest, one can effectively concentrate it at the primary site of cellular reactive oxygen species (ROS) production. portlandpress.comresearchgate.net

Influence of Alkyl Chain Length on Intramitochondrial Accumulation Dynamics

The TPP cation is typically connected to the active antioxidant moiety via an alkyl chain linker. The length of this linker has a profound impact on the compound's hydrophobicity and, consequently, its interaction with and accumulation within mitochondria. researchgate.netplos.org

Studies have systematically investigated the effect of varying the alkyl chain length in this compound analogs. researchgate.netnih.gov A longer alkyl chain generally increases the lipophilicity of the molecule, which can enhance its rate of permeation through the lipid bilayers of the cell and mitochondrial membranes. researchgate.netnih.gov For instance, MitoQ, the prototypical this compound analog, features a ten-carbon aliphatic chain. portlandpress.com This length is considered to provide a good balance for effective mitochondrial uptake. researchgate.net

However, the relationship between chain length and mitochondrial accumulation is not linear. While increasing lipophilicity by extending the alkyl chain can improve uptake, excessively long chains can lead to increased non-specific binding to other cellular membranes and may even impair the molecule's ability to reach the mitochondrial matrix. researchgate.netnih.gov Conversely, very short alkyl chains may result in insufficient lipophilicity for efficient membrane traversal. researchgate.net Research has shown that there is an optimal range for the alkyl chain length to maximize mitochondrial accumulation and efficacy. nih.govfrontiersin.org For example, one study found that a hexyl (six-carbon) chain was superior to both shorter and longer chains for mitochondrial targeting of an acridine (B1665455) orange analog. nih.gov

Table 1: Impact of Alkyl Chain Length on the Properties of TPP-based Compounds

| Property | Effect of Increasing Alkyl Chain Length | References |

| Lipophilicity/Hydrophobicity | Increases | researchgate.netplos.org |

| Mitochondrial Accumulation | Generally increases up to an optimal length, then may decrease | researchgate.netnih.govnih.gov |

| Membrane Permeation Rate | Increases | researchgate.netnih.gov |

| Inhibition of Respiratory Chain | Increases | plos.orgnih.gov |

| Toxicity | Can increase with longer chains | plos.org |

Functional Antioxidant Core: Ubiquinone Derivatives in this compound Conjugates

The antioxidant efficacy of this compound resides in its ubiquinone (Coenzyme Q) core. portlandpress.comresearchgate.net Ubiquinone is a naturally occurring lipid-soluble antioxidant that plays a crucial role in the mitochondrial electron transport chain. nih.gov In its reduced form, ubiquinol (B23937), it is a potent antioxidant capable of neutralizing reactive oxygen species. researchgate.netfrontiersin.org

The design of this compound leverages this natural antioxidant by delivering it directly to the site of highest oxidative stress. Once accumulated in the mitochondria, the ubiquinone moiety of this compound is reduced to its active ubiquinol form by components of the electron transport chain, primarily Complex II. portlandpress.comnih.gov This allows for the in-situ regeneration of the antioxidant, enabling it to participate in multiple cycles of ROS scavenging. researchgate.net This targeted delivery and recycling mechanism makes this compound significantly more effective at protecting mitochondria from oxidative damage compared to untargeted antioxidants like Coenzyme Q10 itself. researchgate.netresearchgate.net

Advanced Synthetic Routes for this compound and Its Chemically Modified Analogs

The synthesis of this compound and its analogs involves the conjugation of the TPP cation to a ubiquinone derivative. Various synthetic strategies have been developed to achieve this and to create modified versions for mechanistic studies.

Strategies for Covalent Linkage of Triphenylphosphonium Cation to Ubiquinone Moieties

The synthesis of this compound typically involves a multi-step process. A common approach is to first synthesize a ubiquinone derivative with a reactive group at the end of its alkyl side chain. For example, a terminal hydroxyl group on the decyl chain of a ubiquinone precursor can be converted to a leaving group, such as a bromide or tosylate. This activated intermediate is then reacted with triphenylphosphine (B44618) in a nucleophilic substitution reaction to form the corresponding triphenylphosphonium salt. google.com

Synthesis of Redox-Crippled this compound Analogs for Mechanistic Investigations

A common strategy to create a redox-crippled analog is to replace the hydroxyl groups on the quinone ring with methoxy (B1213986) groups. sheridancollege.canih.gov For example, in the synthesis of dimethoxy MitoQ (DM-MitoQ), this compound is first reduced to its ubiquinol form using a reducing agent like sodium borohydride. The resulting hydroxyl groups are then methylated using a reagent such as methyl iodide. nih.gov This modification prevents the molecule from being oxidized and reduced by the electron transport chain, thus "crippling" its antioxidant function. sheridancollege.canih.gov These redox-inactive analogs serve as crucial negative controls in experiments to determine whether the observed biological effects of this compound are due to its antioxidant properties or other mechanisms, such as direct effects on mitochondrial proteins. nih.govsheridancollege.ca

Biochemical and Cellular Mechanisms of Metoquinone Action

Mitochondrial Transmembrane Potential-Driven Uptake and Intracellular Localization

Metoquinone's defining feature is its ability to specifically target and accumulate within mitochondria. This is achieved by covalently linking a ubiquinone moiety to a lipophilic triphenylphosphonium (TPP⁺) cation via a ten-carbon aliphatic chain. nih.govaging-us.com The large negative mitochondrial membrane potential, typically -150 to -180 mV, acts as an electrophoretic force, driving the positively charged TPP⁺ cation, and by extension the entire this compound molecule, across the inner mitochondrial membrane and into the matrix. oncotarget.comnih.gov This leads to a significant concentration of this compound within the mitochondria, estimated to be several hundred-fold higher than in the cytoplasm. nih.govoncotarget.com

This targeted delivery is crucial for its function, as mitochondria are the primary sites of cellular respiration and a major source of reactive oxygen species (ROS). nih.gov The localization of this compound to the mitochondrial matrix places it in close proximity to the components of the electron transport chain, where it can exert its antioxidant and other bioenergetic effects. aging-us.comoncotarget.com Studies have confirmed the mitochondrial localization of this compound in various cell types. mdpi.com

Intramitochondrial Redox Chemistry and Antioxidant Mechanisms

Once inside the mitochondria, this compound participates in a complex series of redox reactions, which are central to its antioxidant activity. This involves its conversion to the active ubiquinol (B23937) form and its subsequent interaction with various reactive species.

Enzymatic Reduction of this compound to its Active Ubiquinol Form by Mitochondrial Respiratory Chain Components (e.g., Complex II)

For this compound to function as an effective antioxidant, its ubiquinone moiety must be reduced to the active ubiquinol form (Metoquinol). nih.gov This two-electron reduction is primarily carried out by components of the mitochondrial respiratory chain. imrpress.com Research has shown that Complex II (succinate dehydrogenase) of the electron transport chain is particularly effective at reducing this compound. nih.govcaymanchem.commedlink.com In contrast, Complex I, Complex III, and electron-transferring flavoprotein:quinone oxidoreductase (ETF-QOR) are poor substrates for the reduction of this compound. nih.gov

The reduction of this compound by Complex II integrates it into the mitochondrial antioxidant defense system, allowing it to be continuously regenerated to its active form. aging-us.com This enzymatic recycling is a key advantage over non-targeted antioxidants.

Direct Scavenging of Mitochondrial Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

The reduced ubiquinol form of this compound is a potent scavenger of various reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govaging-us.com These highly reactive molecules, including superoxide (B77818) (O₂⁻), hydroxyl radical (•OH), and peroxynitrite (ONOO⁻), can cause significant damage to mitochondrial DNA, proteins, and lipids. mdpi.commdpi.com

Metoquinol can directly neutralize these species through electron donation. mdpi.com For instance, it can reduce the highly damaging peroxynitrite. mdpi.com This direct scavenging activity helps to mitigate oxidative and nitrosative stress within the mitochondria, protecting the organelle from damage. nih.govaging-us.com Studies have demonstrated that this compound treatment can significantly reduce levels of mitochondrial ROS. aging-us.comnih.gov

Inhibition of Mitochondrial Lipid Peroxidation

Mitochondrial membranes are rich in polyunsaturated fatty acids, making them particularly susceptible to lipid peroxidation, a destructive chain reaction initiated by ROS. frontiersin.org Lipid peroxidation can compromise membrane integrity and function, leading to mitochondrial dysfunction. nih.gov

The ubiquinol form of this compound is highly effective at inhibiting lipid peroxidation. oncotarget.comnih.gov It can break the chain reaction of lipid peroxidation by donating a hydrogen atom to lipid peroxyl radicals, thus forming a stable lipid hydroperoxide and a less reactive ubisemiquinone (B1233062) radical. mdpi.com This action protects mitochondrial membranes from oxidative damage and helps to maintain their structural and functional integrity. nih.govmdpi.com The ability of this compound to prevent lipid peroxidation has been demonstrated in various experimental models. nih.gov

Analysis of Pro-Oxidant Potential and Superoxide Generation under Specific Biochemical Conditions

Despite its primary role as an antioxidant, this compound can, under certain conditions, exhibit pro-oxidant activity. mdpi.comnih.gov This occurs when the this compound molecule undergoes redox cycling, a process where it is reduced to a semiquinone radical intermediate that can then react with molecular oxygen to generate superoxide. nih.gov

This pro-oxidant effect has been observed in cell-free systems and in isolated mitochondria, particularly when Complex I is the primary source of electrons. nih.govplos.org The redox cycling of this compound appears to occur at multiple sites within Complex I. nih.govplos.org The concentration of this compound can also influence its activity, with higher concentrations being more likely to induce pro-oxidant effects. mdpi.com This dual antioxidant/pro-oxidant nature highlights the complexity of this compound's interactions within the mitochondrial environment.

Interplay with Mitochondrial Electron Transport Chain Components and Bioenergetics

Studies have shown that this compound can have complex and sometimes contradictory effects on cellular respiration. In some contexts, it has been observed to decrease the oxygen consumption rate, suggesting an inhibition of oxidative phosphorylation. nih.gov This inhibitory effect may be partly attributable to the triphenylphosphonium cation itself, which can disrupt mitochondrial function at high concentrations. nih.gov

Interactive Data Table: Effects of this compound on Mitochondrial Parameters

| Parameter | Effect of this compound | Experimental Context | References |

| Mitochondrial Uptake | Accumulates within mitochondria | Driven by mitochondrial membrane potential | oncotarget.comnih.gov |

| Reduction to Ubiquinol | Primarily reduced by Complex II | Isolated mitochondria | nih.govcaymanchem.commedlink.com |

| ROS Scavenging | Reduces mitochondrial ROS levels | Various cell types | aging-us.comnih.gov |

| Lipid Peroxidation | Inhibits mitochondrial lipid peroxidation | Isolated mitochondria and in vivo models | oncotarget.comnih.gov |

| Superoxide Generation | Can increase superoxide production | Cell-free systems and isolated mitochondria (Complex I-dependent) | nih.govplos.org |

| Oxygen Consumption | Can decrease or increase | Dependent on concentration and substrate | plos.orgnih.gov |

| Cellular Metabolism | Can shift from fat to glucose oxidation | Intact cells | plos.org |

Differential Reactivity and Substrate Specificity with Respiratory Chain Complexes (e.g., Complex I, Complex II, Complex III)

This compound (MitoQ) exhibits distinct interactions with the protein complexes of the mitochondrial electron transport chain (ETC), which dictates its subsequent cellular effects. Its reactivity is not uniform across the complexes; instead, it shows marked substrate specificity.

Research indicates that this compound is a poor substrate for Complex I (NADH:ubiquinone oxidoreductase) and Complex III (cytochrome bc1 complex). nih.gov The bulky triphenylphosphonium (TPP⁺) cation attached to the ubiquinone moiety of this compound is thought to sterically hinder effective interaction with the active sites of these complexes. nih.gov In contrast, this compound is effectively reduced by Complex II (succinate dehydrogenase). nih.gov

Despite being a poor substrate, this compound has complex interactions with Complex I. Studies have shown that it can participate in redox cycling at multiple sites within Complex I, both proximal and distal to the rotenone-binding site. nih.gov This redox cycling can lead to an increase in superoxide production, particularly when mitochondria are respiring on Complex I substrates like glutamate (B1630785) and malate. nih.govplos.org This pro-oxidant effect is observed during forward electron transport. plos.org Conversely, when mitochondria respire on the Complex II substrate succinate, which can lead to reverse electron transport (RET) through Complex I, this compound has been found to decrease the production of reactive oxygen species (ROS). plos.org This decrease may be linked to a reduction in the mitochondrial membrane potential caused by the compound. plos.org

The interaction with Complex III is also limited. Molecular modeling suggests that for this compound to react with Complex III, its TPP⁺ group would need to enter the low dielectric core of the membrane, which is unfavorable. nih.gov This positioning keeps the ubiquinol group out of reach of the complex's active sites, explaining its slow rate of oxidation by Complex III. nih.gov

| Mitochondrial Complex | This compound Reactivity/Interaction | Observed Effect | Reference |

|---|---|---|---|

| Complex I (NADH:ubiquinone oxidoreductase) | Poor substrate; participates in redox cycling at multiple sites. | Increases superoxide production with Complex I substrates (forward electron transport). Decreases ROS in reverse electron transport. | nih.govnih.govplos.org |

| Complex II (Succinate dehydrogenase) | Effective substrate; readily reduced by the complex. | This compound is reduced to its active ubiquinol form. | nih.gov |

| Complex III (Cytochrome bc1 complex) | Poor substrate; slow oxidation. | Steric hindrance from the TPP⁺ moiety limits interaction with the active site. | nih.gov |

Modulation of Mitochondrial Oxidative Phosphorylation Processes

This compound modulates mitochondrial oxidative phosphorylation in a manner that is highly dependent on the metabolic substrate being utilized. In isolated mitochondria respiring on Complex I substrates such as glutamate and malate, this compound has been shown to increase state 4 respiration (the resting state in the absence of ADP). plos.org However, it does not significantly increase respiration when the Complex II substrate, succinate, is the fuel source. plos.org This suggests that this compound can act as a redox cycler, shuttling electrons from Complex I and increasing oxygen consumption in a non-ATP-generating manner. plos.orgnih.gov

The compound's effects on state 3 respiration (active ATP synthesis in the presence of ADP) are not significant. plos.org Furthermore, this compound does not substantially alter the ADP:O ratio, a measure of the efficiency of oxidative phosphorylation, with either Complex I or Complex II substrates. plos.org

At certain concentrations, this compound has been suggested to cause mild mitochondrial uncoupling or a reduction in mitochondrial membrane potential (ΔΨm). frontiersin.org This effect may not be solely due to the antioxidant ubiquinone moiety, but rather a general effect elicited by the decyltriphenylphosphonium (dTPP⁺) cation, which can accumulate in the mitochondrial membrane and disrupt its integrity. frontiersin.org This reduction in membrane potential could contribute to some of its observed effects, such as the decreased ROS production seen during reverse electron transport. plos.org

Elucidation of Intracellular Signaling Pathways Affected by this compound

Effects on Inflammasome Activation and Downstream Signaling Pathways

This compound has been demonstrated to exert significant anti-inflammatory effects by modulating the activity of the NLRP3 inflammasome. nih.gov The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β). frontiersin.orgnih.gov A key upstream event for NLRP3 activation is the production of mitochondrial reactive oxygen species (mtROS). mdpi.comnih.govfrontiersin.org

This compound intervenes in this pathway by functioning as a mitochondrial-targeted antioxidant, thereby reducing the levels of mtROS that can trigger inflammasome assembly. nih.gov In cellular models, this compound has been shown to significantly suppress the increase in NLRP3 protein expression stimulated by pathological triggers. nih.gov By inhibiting the mtROS/NLRP3 axis, this compound effectively downregulates the activation of the inflammasome. nih.gov

Furthermore, this compound has been observed to reduce ATP levels and suppress ATPase activity in stimulated cells. nih.gov Since ATPase activity is involved in NLRP3 inflammasome activation, this represents another mechanism by which this compound exerts its inhibitory effect. nih.gov The compound has also been shown to downregulate androgen receptor (AR) signaling, which can contribute to testosterone-induced NLRP3 inflammasome activation and oxidative stress. nih.gov

Influence on Mitochondrial Dynamics and Morphology (e.g., fragmentation)

Under certain conditions, this compound can induce mitochondrial fission, leading to a more fragmented mitochondrial network. nih.gov This effect was observed in HepG2 cells, where the change in morphology was transient and recovered after 24 hours. nih.gov

Conversely, in models of cellular stress, this compound can protect against excessive mitochondrial fragmentation. nih.gov In a cellular model of Parkinson's disease using the neurotoxin 6-hydroxydopamine (6-OHDA), which is known to disrupt mitochondrial morphology and activate fission, pre-treatment with this compound inhibited the translocation of Dynamin-related protein 1 (Drp1) from the cytosol to the mitochondria. nih.gov Drp1 is a key GTPase that executes mitochondrial fission, and preventing its recruitment to the mitochondria is a critical step in inhibiting this process. nih.govplos.org

In addition to inhibiting fission, this compound can also promote mitochondrial fusion. Studies have shown that this compound treatment can upregulate the protein and mRNA levels of Mitofusin 2 (Mfn2), a key protein mediating the fusion of the outer mitochondrial membrane. nih.gov This effect was shown to be dependent on the activation of PGC-1α, a master regulator of mitochondrial biogenesis. nih.gov By enhancing Mfn2-dependent fusion, this compound helps to stabilize mitochondrial morphology and function in the face of cellular stressors. nih.gov

| Mitochondrial Dynamics Protein | Role in Dynamics | Effect of this compound | Reference |

|---|---|---|---|

| Drp1 (Dynamin-related protein 1) | Fission | Inhibits translocation from cytosol to mitochondria under stress conditions. | nih.gov |

| Mfn1 (Mitofusin 1) | Fusion | No significant direct upregulation reported, but overall fusion is promoted. | nih.gov |

| Mfn2 (Mitofusin 2) | Fusion | Upregulates protein and mRNA levels via PGC-1α activation. | nih.gov |

| OPA1 (Optic atrophy 1) | Fusion | No significant direct upregulation reported, but overall fusion is promoted. | nih.gov |

Preclinical Investigations of Metoquinone and Its Analogs in Cellular and Organismal Models

In Vitro Studies in Diverse Cell Culture Systems

In vitro studies have provided a foundational understanding of Metoquinone's mechanisms of action at the cellular level. Using a variety of cell culture systems, researchers have explored its effects on oxidative stress, cell survival pathways, and mitochondrial integrity.

A primary focus of in vitro research has been to confirm the ability of this compound to protect cells from damage induced by oxidative stress. Studies have consistently shown that this compound effectively reduces the levels of reactive oxygen species (ROS) and mitigates cellular injury across various cell types and stress-inducing conditions.

In models of vitrification, a process known to induce oxidative damage, this compound supplementation decreased ROS production and protected mouse oocytes from cellular damage. nih.gov Similarly, it has been shown to reduce mitochondrial oxidative damage in ovarian tissue, human granulosa cells, and renal tubular cells subjected to stressors like cryopreservation and cold storage. nih.govnih.govaging-us.com In H9c2 cardiomyocytes, pre-treatment with this compound significantly reduced mitochondrial superoxide (B77818) levels induced by the chemotherapeutic drug doxorubicin. pcom.edu Further studies have demonstrated its efficacy in blocking hydrogen peroxide-induced ROS in pancreatic acinar cells and protecting human umbilical vein endothelial cells from injury by inhibiting ROS production. ijbs.comnih.gov In models of neurodegenerative conditions, this compound attenuated β-amyloid-induced neurotoxicity in cortical neurons. nih.gov

The protective effects of this compound against induced oxidative stress in various cell models are summarized below.

| Cell Type | Stress Inducer | Key Findings | Reference(s) |

| Mouse Oocytes | Vitrification / Cryopreservation | Decreased ROS levels, reduced oxidative damage. | nih.gov |

| Human Granulosa Cells | Oxidative Stress | Reduced intracellular and mitochondrial ROS levels. | aging-us.com |

| Human Endothelial Cells | Cigarette Smoke Extract | Restored endothelial barrier integrity by reducing ROS. | ijbs.com |

| Rat Renal Tubular Cells | Cold Storage | Decreased mitochondrial superoxide generation by ~2-fold. | nih.gov |

| H9c2 Cardiomyocytes | Doxorubicin | Reduced mitochondrial superoxide anion levels by 53% ± 7%. | pcom.edu |

| Mouse Podocytes | Angiotensin II | Alleviated mitochondrial ROS production. | scienceopen.com |

| Human Nucleus Pulposus Cells | Mechanical Compression | Inhibited intracellular and mitochondrial ROS production. | nih.gov |

Beyond its antioxidant properties, research has delved into the specific molecular pathways modulated by this compound, including those governing cell proliferation, programmed cell death (apoptosis), and cellular metabolism.

In the context of cancer, this compound has demonstrated anti-tumor effects. In canine mammary gland tumor cell lines (CMT-U27 and CF41.Mg), it markedly suppressed cell proliferation and migration while inducing apoptosis in a dose-dependent manner. nih.govnih.gov This was associated with an increase in pro-apoptotic proteins such as cleaved-caspase-3 and BAX, and cell cycle arrest in the G1 and S phases. nih.govnih.gov Conversely, in non-cancerous models, this compound has shown protective effects against apoptosis. For instance, in vitrified mouse oocytes, it significantly lowered the expression of the pro-apoptotic Bax/Bcl2 ratio and caspase-3. nih.gov It also protected podocytes and nucleus pulposus cells from induced apoptosis. scienceopen.comnih.gov

Studies also indicate that this compound can influence metabolic reprogramming. In human granulosa cells, this compound treatment helped maintain aerobic respiration while reducing anaerobic respiration, thereby enhancing cellular ATP production and protecting cells from apoptosis. aging-us.com This shift in energy metabolism appears to be a key component of its protective mechanism against ROS-induced cell death. nih.govaging-us.com The transition from aerobic glycolysis to oxidative phosphorylation is a critical step in the differentiation and survival of neurons, suggesting a potential role for compounds like this compound in modulating these pathways. nih.govelifesciences.org

| Cell Line | Effect on Proliferation | Effect on Apoptosis | Key Mechanistic Findings | Reference(s) |

| Canine Mammary Tumor | Suppressed | Induced | Increased cleaved-caspase3 and BAX; Cell cycle arrest. | nih.govnih.gov |

| Human Breast Cancer (MDA-MB-231) | Suppressed | Not specified | Inhibition of oxidative phosphorylation (OXPHOS). | nih.gov |

| Human Glioma (U87MG) | Suppressed | Not specified | Inhibition of complex I-induced oxygen consumption. | nih.gov |

| Mouse Oocytes | Not applicable | Inhibited | Decreased Bax/Bcl2 ratio and caspase-3 expression. | nih.gov |

| Mouse Podocytes | Not applicable | Inhibited | Rescued from Angiotensin II-induced apoptosis. | scienceopen.com |

Direct assessment of mitochondria has revealed that this compound can preserve both their function and structure in the face of cellular stress. A key parameter, the mitochondrial membrane potential (ΔΨm), which is crucial for ATP production, was shown to be improved or maintained by this compound in various cell types, including mouse and bovine oocytes, and H9c2 cardiomyocytes. nih.govpcom.edumdpi.com

In bovine oocytes, this compound treatment not only increased the mitochondrial membrane potential but also raised ATP levels and the mitochondrial DNA (mtDNA) copy number. mdpi.com In rat renal tubular cells subjected to cold storage, this compound completely prevented mitochondrial dysfunction. nih.gov Furthermore, this compound has been observed to maintain mitochondrial morphological integrity. It reversed mitochondrial swelling and cristae disruption in ovarian tissue and prevented excessive mitochondrial fragmentation in human granulosa cells. nih.govaging-us.com In podocytes, it reversed mitochondrial membrane potential reduction and ATP deficiency caused by angiotensin II. scienceopen.com However, in a study on pancreatic acinar cells, this compound did not reduce mitochondrial depolarization induced by cholecystokinin (B1591339) or the bile acid TLCS, and at higher concentrations caused depolarization itself. nih.govnih.gov

| Cell Type | Mitochondrial Parameter | Effect of this compound | Reference(s) |

| Mouse Oocytes | Membrane Potential (ΔΨm) | Improved integrity and potential. | nih.gov |

| Bovine Oocytes | Membrane Potential, ATP, mtDNA | Increased levels of all parameters. | mdpi.com |

| Rat Renal Tubular Cells | Overall Function | Completely prevented cold storage-induced dysfunction. | nih.gov |

| Human Granulosa Cells | Morphology & Function | Prevented excessive fragmentation, improved quality. | aging-us.com |

| Mouse Podocytes | Membrane Potential, ATP | Reversed reduction in potential and ATP deficiency. | scienceopen.com |

| Ovarian Tissue | Morphology | Reversed mitochondrial swelling and cristae disruption. | nih.gov |

| Pancreatic Acinar Cells | Membrane Potential | Did not protect against depolarization; caused it at 10 µM. | nih.gov |

Mechanistic Studies on Cell Proliferation, Apoptosis, and Metabolic Reprogramming in Model Systems (e.g., cancer cell lines, neuronal cells)

In Vivo Studies Utilizing Animal Models of Mitochondrial Dysfunction and Relevant Pathophysiologies

Following promising in vitro results, this compound has been evaluated in various animal models to determine its efficacy in a complex biological system. These studies have largely focused on models of diseases where mitochondrial dysfunction and oxidative stress are implicated.

In vivo studies have corroborated the antioxidant effects of this compound seen in cell cultures. In a mouse model of Alzheimer's disease, this compound treatment prevented oxidative stress in the brain. nih.gov A meta-analysis of preclinical studies confirmed that this compound significantly reduced levels of 3-nitrotyrosine (B3424624), a marker of oxidative damage. alzdiscovery.org In a mouse model of non-alcoholic fatty liver disease, maternal supplementation with this compound during gestation and lactation reduced hepatic mitochondrial oxidative stress in the offspring. nih.gov Similarly, in mice infused with Angiotensin II, which induces hypertension and organ damage, this compound treatment alleviated ROS production in podocytes within the kidney. scienceopen.com

The impact of this compound on inflammatory responses in vivo appears to be more complex and context-dependent. While many studies link oxidative stress to inflammation, the direct effects of this compound on inflammatory markers have yielded mixed results. frontiersin.org For example, in a mouse model of caerulein-induced acute pancreatitis, this compound treatment was associated with an increase in the inflammatory markers lung myeloperoxidase and interleukin-6 (IL-6), suggesting it may not be appropriate for this condition. nih.gov This highlights the necessity of evaluating the compound's effects in specific pathological contexts.

| Animal Model | Tissue/Fluid | Oxidative Stress Marker | Inflammatory Marker | Findings | Reference(s) |

| Aging Mice (Meta-analysis) | Various | 3-Nitrotyrosine | Not specified | Significantly reduced 3-nitrotyrosine levels. | alzdiscovery.org |

| Alzheimer's Model (3xTg-AD) | Brain | General Oxidative Stress | Not specified | Prevented oxidative stress. | nih.gov |

| Angiotensin II-Infused Mice | Kidney (Podocytes) | ROS | Not specified | Alleviated ROS production. | scienceopen.com |

| Maternal Smoke Exposure | Liver (Offspring) | Mitochondrial Oxidative Stress | Not specified | Reduced hepatic mitochondrial oxidative stress. | nih.gov |

| Acute Pancreatitis Model | Pancreas, Lung | Not specified | Myeloperoxidase, IL-6 | Increased levels of inflammatory markers in the lung. | nih.gov |

In vivo administration of this compound has been shown to lead to its accumulation in organs most affected by mitochondrial dysfunction, including the brain, liver, heart, and muscle. alzdiscovery.orgfrontiersin.org This targeted delivery is crucial for its protective effects on mitochondrial structure and energy production in these tissues.

In a mouse model of Alzheimer's disease, this compound treatment prevented the loss of mitochondrial membrane potential in the brain, correlating with improved cognitive outcomes. nih.gov In a rat model of fatty liver disease, administration of exogenous mitochondria, a related concept, was shown to reduce lipid accumulation and improve energy production. frontiersin.org A study using a mouse model of maternally-induced metabolic dysfunction found that this compound supplementation improved markers of hepatic mitophagy and mitochondrial biogenesis in the offspring, suggesting it can restore mitochondrial health and function in the liver. nih.gov Furthermore, in an autotransplantation model, ovarian tissue treated with this compound showed significantly reduced mitochondrial damage and better preservation of its structure. nih.gov These findings demonstrate that the protective effects of this compound on mitochondrial integrity and energetics observed in vitro can be translated to complex in vivo systems. frontiersin.org

| Animal Model | Organ | Key Findings on Mitochondrial Integrity/Energetics | Reference(s) |

| Alzheimer's Model (3xTg-AD) | Brain | Prevented loss of mitochondrial membrane potential. | nih.gov |

| Maternal Smoke Exposure | Liver | Improved markers of mitophagy and mitochondrial biogenesis. | nih.gov |

| Ovarian Tissue Autotransplantation | Ovary | Reduced mitochondrial damage, preserved tissue structure. | nih.gov |

| Angiotensin II-Infused Mice | Kidney | Alleviated morphological alterations in podocyte mitochondria. | scienceopen.com |

| General Distribution Studies | Brain, Liver, Muscle, Heart, Kidney | Accumulates in these tissues after administration. | alzdiscovery.orgfrontiersin.org |

Assessment of Molecular and Cellular Responses to this compound Administration in Animal Systems

Preclinical studies in various animal models have revealed that this compound (MitoQ) elicits a range of molecular and cellular responses, primarily linked to its function as a mitochondria-targeted antioxidant. These investigations provide insights into its mechanisms of action at the cellular level within a complex biological system.

In a mouse model of traumatic brain injury (TBI), administration of this compound was found to confer neuroprotective effects. nih.gov A significant outcome was the improvement in neurological deficits and a reduction in brain edema. nih.gov At the cellular level, this compound inhibited cortical neuronal apoptosis. nih.gov Mechanistically, it enhanced the activity of key antioxidant enzymes, including superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GPx), while concurrently decreasing the content of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov Furthermore, this compound treatment modulated critical signaling pathways; it reduced the translocation of the pro-apoptotic protein Bax to the mitochondria and subsequent cytochrome c release into the cytosol. nih.gov A key finding was the accelerated nuclear translocation of the transcription factor Nrf2, which led to the upregulation of its downstream antioxidant proteins, heme oxygenase-1 (HO-1) and quinone oxidoreductase 1 (Nqo1). nih.gov

Investigations in a rat model of chronic hypoxia-induced pulmonary hypertension demonstrated that this compound could mitigate several pathological changes. mdpi.com Chronic administration attenuated the development of pulmonary hypertension, as evidenced by improved pulmonary artery acceleration time and reduced right ventricular systolic pressure. mdpi.com It also lessened right ventricular hypertrophy and pulmonary arterial remodeling. mdpi.com In isolated pulmonary arteries from these animals, this compound was shown to eliminate the increased basal vasoconstrictor tone associated with chronic hypoxia. mdpi.com

Conversely, studies in murine models of acute pancreatitis (AP) have yielded more complex results. nih.govnih.gov While this compound effectively blocked hydrogen peroxide-induced intracellular reactive oxygen species (ROS) in isolated pancreatic acinar cells, it did not prevent mitochondrial depolarization. nih.govnih.gov In one model of AP (taurolithocholic acid 3-sulfate-induced), this compound treatment was not protective. nih.govnih.gov In a different model (caerulein-induced), it offered partial improvement in histopathology scores but did not reduce biochemical markers of pancreatic injury and concurrently increased certain systemic inflammatory markers like lung interleukin-6. nih.gov

In a mouse model of Charcot–Marie–Tooth disease, this compound treatment halted the degradation of mitochondrial and redox-associated proteins within the sciatic nerves. cam.ac.uk This molecular stabilization was associated with functional improvements, including a better hind-limb clasping reflex and enhanced muscle strength. cam.ac.uk Furthermore, in a humanized mouse model of chronic HIV infection, this compound treatment was associated with higher ratios of mitochondrial to nuclear DNA in end organs, suggesting a role in preserving mitochondrial content. nih.gov

Table 1: Summary of Molecular and Cellular Responses to this compound in Animal Models

| Animal Model | Key Molecular/Cellular Findings | Reference |

|---|---|---|

| Traumatic Brain Injury (Mouse) | Increased activity of SOD and GPx; decreased MDA content. Inhibited neuronal apoptosis. Reduced Bax translocation and cytochrome c release. Promoted Nrf2 nuclear translocation and upregulated HO-1 and Nqo1. | nih.gov |

| Chronic Hypoxia-Induced Pulmonary Hypertension (Rat) | Attenuated right ventricular hypertrophy and pulmonary arterial remodeling. Reduced basal vasoconstrictor tone in pulmonary arteries. Prevented increase in pulmonary artery smooth muscle cell mtROS production. | mdpi.com |

| Acute Pancreatitis (Mouse) | Blocked H₂O₂-induced intracellular ROS in acinar cells but did not prevent mitochondrial depolarization. Mixed effects on disease severity, with no protection in one model and partial histopathological improvement but increased inflammatory markers in another. | nih.govnih.gov |

| Charcot–Marie–Tooth Disease (Mouse) | Halted decay in mitochondrial and redox proteins in sciatic nerves. Improved motor function and muscle strength. | cam.ac.uk |

| Chronic Treated HIV (Humanized Mouse) | Resulted in higher ratios of mitochondrial to nuclear DNA in various end organs. | nih.gov |

Comparative Analyses with Other Mitochondria-Targeted Agents and Conventional Antioxidants in Preclinical Animal Models

The therapeutic potential of this compound is often evaluated by comparing its efficacy and cellular effects against other compounds, including non-targeted analogues, its parent molecule, other mitochondria-targeted antioxidants, and conventional antioxidants.

A direct comparison was made between this compound and its non-targeted control analogue, decyltriphenylphosphonium (dTPP), in a murine model of acute pancreatitis. nih.gov this compound's ability to block hydrogen peroxide-induced intracellular ROS in pancreatic acinar cells was a specific action not replicated by dTPP, highlighting the importance of the antioxidant quinone moiety. nih.govnih.gov However, some detrimental effects were shared; both this compound and dTPP were found to increase necrosis in cell death assays. nih.gov In the caerulein-induced pancreatitis model, the partial amelioration of tissue damage (histopathology scores) was observed with both this compound and dTPP, suggesting some effects may be independent of the targeted antioxidant action. nih.gov

This compound was designed as a targeted version of the conventional antioxidant Coenzyme Q10 (CoQ10). medkoo.com CoQ10 itself has demonstrated protective effects in animal models. For example, in studies of myocardial ischemia-reperfusion injury, CoQ10 administration significantly reduced myocardial infarct size. frontiersin.org In apolipoprotein E-deficient mice, a model for atherosclerosis, CoQ10 supplementation inhibited lipoprotein oxidation and the formation of atherosclerotic lesions. oregonstate.edu While both molecules act as antioxidants, this compound's design is intended to concentrate its effects within the mitochondria, the primary site of ROS production. medkoo.com

When compared to other mitochondria-targeted antioxidants, such as SkQ1, the outcomes can be context-dependent. In mouse models of metabolic stress induced by a high-fat diet, both this compound and another agent, SS-31, showed benefits in improving glucose homeostasis. mdpi.com In contrast, SkQ1 treatment, while attenuating oxidative stress, did not have a similar positive effect on glucose tolerance or insulin (B600854) signaling in the same type of model. mdpi.com This indicates that despite a common subcellular target, different mitochondria-targeted antioxidants can elicit distinct physiological responses.

The distinction between mitochondria-targeted agents and conventional, non-targeted antioxidants like N-acetylcysteine (NAC) and Vitamin E is also critical. In some preclinical cancer models, studies have found that conventional antioxidants can paradoxically promote metastasis. frontiersin.org The effects of this compound in similar models appear more complex; in one study, its effects were linked to the stabilization of the transcription factor BACH1, a protein also implicated in the metastatic process, suggesting a mechanism that may go beyond simple ROS scavenging. frontiersin.org

Table 2: Comparative Analysis of this compound and Other Agents in Preclinical Models

| Compound | Class | Key Comparative Findings in Animal Models | Reference |

|---|---|---|---|

| dTPP | Non-targeted analogue | Did not share this compound's ability to block H₂O₂-induced ROS in pancreatic cells. Shared some effects on histopathology and cell necrosis in pancreatitis models. | nih.govnih.gov |

| Coenzyme Q10 | Conventional Antioxidant (Parent Compound) | Reduces myocardial infarct size in I/R models. Inhibits lipoprotein oxidation and atherosclerosis in mice. Lacks specific mitochondrial targeting. | frontiersin.orgoregonstate.edu |

| SkQ1 | Mitochondria-Targeted Antioxidant | Unlike this compound, did not improve glucose tolerance in a high-fat diet mouse model, despite reducing oxidative stress. | mdpi.com |

| N-acetylcysteine (NAC) / Vitamin E | Conventional Antioxidants | In some cancer models, these agents have been shown to promote metastasis, contrasting with the more complex, sometimes inhibitory, roles reported for this compound. | frontiersin.org |

Structure Activity Relationship Sar and Derivative Development for Mechanistic Insights

Identifying Key Structural Determinants for Mitochondrial Targeting Efficiency and Bioactivity

The primary determinant for mitochondrial targeting is the TPP⁺ cation. nih.gov Mitochondria possess a significant negative membrane potential across their inner membrane, which drives the accumulation of the positively charged Metoquinone several hundred-fold within the mitochondrial matrix. cam.ac.uk This selective accumulation is a cornerstone of its design, concentrating the antioxidant payload precisely where mitochondrial reactive oxygen species (ROS) are primarily generated. cam.ac.uk

The bioactivity of this compound stems from its ubiquinone headgroup. mdpi.com Once inside the mitochondrion, the ubiquinone moiety is reduced to its active antioxidant form, ubiquinol (B23937), primarily by Complex II of the electron transport chain. mdpi.com This ubiquinol form is capable of scavenging ROS, particularly lipid peroxyl radicals and peroxynitrite. mdpi.commdpi.com A key feature of its bioactivity is its ability to be recycled; after neutralizing a radical, the ubiquinol is oxidized back to ubiquinone, which can then be reduced again by the respiratory chain, allowing it to act catalytically. nih.govmdpi.com

| Structural Component | Function | Relevant Findings |

|---|---|---|

| Triphenylphosphonium (TPP⁺) Cation | Mitochondrial Targeting | The positive charge drives accumulation within the negatively charged mitochondrial matrix, a process essential for efficient mitochondrial localization. cam.ac.uknih.gov |

| Ubiquinone Moiety | Antioxidant Bioactivity | Acts as a recyclable antioxidant; it is reduced to active ubiquinol by Complex II, neutralizes ROS, and is then regenerated. mdpi.comnih.gov It is particularly effective against lipid peroxidation. mdpi.com |

| Alkyl Chain Linker | Modulation of Physicochemical Properties | The lipophilic spacer is essential for mitochondrial accumulation; its length and character must be optimized to ensure a suitable lipophilic balance and reduce potential toxicity. nih.gov |

Design and Synthesis of Novel this compound Derivatives with Enhanced or Modified Chemical Properties

The development of novel this compound derivatives is driven by the goal of refining its therapeutic potential by enhancing specific properties such as antioxidant capacity, altering its redox potential, or improving its interaction with mitochondrial components. elifesciences.orgmdpi.com The synthetic strategies generally involve modifying one of the three key structural components: the antioxidant headgroup, the alkyl linker, or the targeting moiety.

One major approach is the substitution of the ubiquinone core with other antioxidant moieties. This strategy is exemplified by the compound SkQ1, which is structurally analogous to this compound but features a plastoquinone (B1678516) core instead of ubiquinone. nih.gov This modification alters its antioxidant profile, with SkQ1 being particularly effective at preventing the peroxidation of the mitochondrial phospholipid cardiolipin (B10847521) and inhibiting superoxide (B77818) formation. mdpi.comnih.gov The synthesis of such derivatives allows for a systematic exploration of how different quinone structures influence bioactivity within the mitochondrial environment.

Modifications to the linker chain represent another avenue for derivative design. Altering the length, rigidity, or polarity of the alkyl chain can fine-tune the compound's lipophilicity, which in turn affects its membrane permeability and intramitochondrial localization. nih.gov The synthesis of a homologous series of this compound with varying chain lengths has been a key strategy to understand the structure-activity relationship and to optimize the balance between efficacy and non-specific effects. nih.gov

Furthermore, alternative mitochondrial targeting groups can be employed. While TPP⁺ is the most common, other cationic structures, such as rhodamine, have also been used to deliver payloads to mitochondria. mdpi.com The synthesis of derivatives with different targeting moieties can potentially alter the efficiency of mitochondrial uptake or the sub-mitochondrial distribution of the compound. Research into the synthesis of novel heterocyclic compounds, such as quinoline (B57606) or oxazole (B20620) derivatives, provides a broader chemical space for identifying new antioxidant pharmacophores that could be conjugated to a TPP⁺ cation to create entirely new classes of mitochondria-targeted agents. jneonatalsurg.comturkjps.org The principles learned from the development of other mitochondria-targeted compounds, such as tetrapeptides, where side chain composition and sequence influence efficacy, provide a framework for the rational design of next-generation therapeutics based on the this compound scaffold. elifesciences.org

| Modification Strategy | Structural Target | Desired Outcome | Example/Concept |

|---|---|---|---|

| Antioxidant Core Substitution | Quinone Moiety | Enhance or alter antioxidant specificity; modify redox properties. | Replacing ubiquinone with plastoquinone (as in SkQ1) to target cardiolipin peroxidation specifically. mdpi.comnih.gov |

| Linker Chain Alteration | Alkyl Chain | Optimize lipophilicity, membrane interaction, and intramitochondrial localization. | Synthesizing a series of derivatives with different carbon chain lengths (e.g., C6, C10, C12) to find the optimal balance of bioactivity and nonspecific effects. nih.gov |

| Targeting Moiety Exchange | Triphenylphosphonium (TPP⁺) Cation | Improve uptake efficiency or alter sub-mitochondrial distribution. | Conjugating the antioxidant moiety to a different cationic group, such as rhodamine, which also accumulates in mitochondria. mdpi.com |

| Novel Pharmacophore Conjugation | Entire Molecule | Discover new classes of mitochondria-targeted antioxidants with unique mechanisms. | Synthesizing novel antioxidant compounds, like emodin (B1671224) or coumarin (B35378) derivatives, and attaching a TPP⁺ targeting group. academie-sciences.frmdpi.com |

Application of Theoretical and Computational Approaches to Predict this compound-Mitochondrial Interactions and Optimize Design

Theoretical and computational models are indispensable tools for understanding and predicting the complex interactions between this compound and mitochondria at a molecular level. mdpi.com These approaches allow for the simulation of mitochondrial processes and can guide the rational design of new derivatives with improved properties. elifesciences.orgnih.gov

Molecular dynamics (MD) simulations offer a more granular view, modeling the direct physical interactions between this compound and mitochondrial components. elifesciences.org These simulations can predict how this compound or its derivatives partition into the inner mitochondrial membrane, a key aspect of their mechanism. elifesciences.org MD can also be used to model the binding of the ubiquinone headgroup to the active sites of mitochondrial enzymes, such as the quinone-binding sites in Complex I or Complex II. core.ac.uk This information is crucial for optimizing the structure of the antioxidant moiety for better interaction and more efficient recycling. By analyzing the binding energies and conformational changes, computational chemists can help design derivatives with higher affinity or specificity for their mitochondrial targets. elifesciences.org

These computational tools are not only for analysis but also for proactive design. By building computational models of mitochondrial dysfunction in disease states, researchers can simulate the effects of potential therapeutic agents before they are synthesized. mdpi.com This predictive power helps to prioritize which derivatives are most likely to succeed, thereby accelerating the development of next-generation therapeutics with enhanced potency and a clearer understanding of their mechanism of action. elifesciences.org

| Computational Method | Primary Application | Predicted Outcomes / Insights |

|---|---|---|

| Mechanistic Modeling of ETC/OxPhos | Simulating mitochondrial bioenergetics at a systems level. | Predicts effects on O₂ consumption, membrane potential, ATP synthesis, and ROS production under various substrate conditions. nih.govcore.ac.ukmcw.edu |

| Molecular Dynamics (MD) Simulations | Modeling the physical interaction of this compound with mitochondrial structures. | Determines membrane partitioning, binding affinity to enzyme active sites (e.g., Complex II), and conformational dynamics of the molecule within the membrane. elifesciences.org |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Correlating chemical structure with biological activity. | Identifies which molecular descriptors (e.g., lipophilicity, electronic properties) are critical for mitochondrial uptake and antioxidant efficacy, guiding the design of more potent analogs. |

| Disease-Specific Computational Models | Simulating mitochondrial function in pathological contexts. | Assesses the potential of this compound derivatives to restore normal mitochondrial function in models of specific neurodegenerative or metabolic diseases. mdpi.com |

Advanced Analytical Methodologies for Research on Metoquinone and Its Mitochondrial Interactions

Spectroscopic Techniques (e.g., EPR, Fluorescence) for Characterizing Redox States and Intracellular Localization

Spectroscopic methods are pivotal in understanding the behavior of Metoquinone at a molecular level within the cell.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is a technique specifically used to study chemical species that have unpaired electrons. libretexts.org This makes it an invaluable tool for directly detecting and characterizing paramagnetic species like free radicals. mdpi.com In the context of this compound research, EPR can be employed to monitor the redox state of the molecule and its environment. oaepublish.com The methodology often involves the use of "spin traps," which are molecules that react with unstable free radicals to form more stable radical products that can be readily measured by EPR. nih.gov Low-field EPR techniques have advanced to the point where measurements can be made in isolated organs and even in living small animals, allowing for real-time monitoring of tissue redox states. nih.gov

Fluorescence Spectroscopy: This technique is widely used to determine the intracellular localization of compounds. For this compound, which is designed to accumulate in mitochondria, fluorescent probes are essential for visualization. Mitochondria can be labeled with various fluorescent dyes, many of which are sensitive to the mitochondrial membrane potential (ΔΨm). mdpi.comfrontiersin.org For instance, dyes like tetramethylrhodamine (B1193902) methyl ester (TMRM) and JC-1 accumulate in mitochondria, and their fluorescent signals can provide information on mitochondrial health. frontiersin.orgmdpi.com The intrinsic fluorescence of endogenous molecules like NAD(P)H and FAD can also be imaged to provide insights into the metabolic state of mitochondria. nih.gov Researchers can use fluorescent probes with specific excitation and emission wavelengths to track this compound's accumulation and effects within the mitochondria of living cells. frontiersin.orgresearchgate.net

Biochemical Assays for Quantifying Mitochondrial Function, Respiratory Rates, and ROS Production

A variety of biochemical assays are fundamental to quantifying the physiological effects of this compound on mitochondrial function. These assays provide critical data on energy production, oxygen consumption, and the generation of reactive oxygen species (ROS).

Respiratory Rate Quantification: High-resolution respirometry is a key technique for measuring the rate of oxygen consumption in isolated mitochondria or intact cells. plos.orgnih.gov This allows researchers to determine various respiratory states, such as LEAK respiration (in the absence of ADP) and maximal respiration (uncoupled). nih.gov From these measurements, the respiratory control ratio (RCR) and spare respiratory capacity can be calculated, providing insights into mitochondrial efficiency and the reserve capacity available to respond to cellular stress. plos.orgnih.gov

Reactive Oxygen Species (ROS) Production: Assays to measure ROS are crucial, as this compound is designed to modulate oxidative stress. promega.co.uk Fluorescent probes are commonly used to detect specific ROS. For example, MitoSOX™ Red is a fluorogenic reagent designed for the highly selective detection of superoxide (B77818) in the mitochondria of live cells. thermofisher.comfrontiersin.org Other probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) can measure general ROS levels. bmglabtech.com These assays can be performed using techniques like fluorescence microscopy or flow cytometry to quantify ROS production in response to this compound. frontiersin.org

Below is an interactive table summarizing common biochemical assays for mitochondrial function:

| Parameter Measured | Assay Type | Common Probes/Reagents | Detection Method | Key Findings |

|---|---|---|---|---|

| Mitochondrial Membrane Potential | Potentiometric Dye Staining | TMRM, TMRE, JC-1, Rhodamine 123 mdpi.comfrontiersin.orgmdpi.com | Fluorescence Microscopy, Flow Cytometry databiotech.co.il | Assesses mitochondrial health and depolarization. thermofisher.com |

| ATP Production | Luminescence-based Assays | Luciferase/Luciferin | Luminometry | Directly measures cellular energy currency. databiotech.co.il |

| Respiratory Rates | High-Resolution Respirometry | Pyruvate, Malate, Succinate, ADP, Oligomycin, CCCP plos.orgnih.gov | Oxygen Electrode | Quantifies oxygen consumption and respiratory capacity. nih.gov |

| Mitochondrial ROS | Fluorescent Probes | MitoSOX Red, MitoSOX Green, CellROX thermofisher.comfrontiersin.orgthermofisher.com | Fluorescence Microscopy, Flow Cytometry | Detects specific reactive oxygen species like superoxide. frontiersin.org |

| General Cellular ROS | Fluorescent Probes | H2DCFDA bmglabtech.com | Fluorometry, Flow Cytometry | Measures overall cellular oxidative stress. promega.co.uk |

| OXPHOS Complex Activity | Immunocapture/Enzymatic Assays | Specific substrates and antibodies for each complex abcam.com | Spectrophotometry, Colorimetry abcam.comnih.gov | Determines the activity of individual ETC complexes. |

| Mitochondrial Mass | Fluorescent Dyes | MitoTracker Green FM frontiersin.org | Fluorescence Microscopy, Flow Cytometry | Quantifies the amount of mitochondria in cells. |

Cellular Imaging Techniques (e.g., Confocal Microscopy, Live-Cell Imaging) for Visualizing Mitochondrial Accumulation and Dynamics

Cellular imaging techniques are indispensable for visualizing the subcellular localization of this compound and its effects on the dynamic nature of mitochondria.

Confocal Microscopy: This advanced form of light microscopy allows for the acquisition of high-resolution, three-dimensional images of cells. nih.gov By eliminating out-of-focus light, confocal microscopy provides clear images of mitochondrial morphology and the localization of fluorescently-labeled molecules like this compound. biorxiv.org It is frequently used with dyes like MitoTracker Red to visualize the mitochondrial network. mdpi.com While powerful, care must be taken to minimize phototoxicity, which can damage mitochondria and alter their structure. mdpi.com

The table below compares different microscopy techniques used for mitochondrial imaging:

| Imaging Technique | Principle | Advantages | Limitations | Common Application for this compound Research |

|---|---|---|---|---|

| Widefield Fluorescence Microscopy | The entire specimen is illuminated with light of a specific wavelength. nih.gov | Simple, fast imaging speed. mdpi.com | Out-of-focus light can blur the image. | Initial screening of this compound uptake and general localization. |

| Laser Scanning Confocal Microscopy (LSCM) | A focused laser beam scans the sample point-by-point to create an image. | High resolution, optical sectioning, 3D reconstruction. nih.gov | Slower imaging speed, potential for phototoxicity. mdpi.com | Detailed visualization of this compound accumulation in mitochondria and its effect on mitochondrial morphology. biorxiv.org |

| Spinning Disk Confocal Microscopy (SDCM) | Uses a disk with multiple pinholes to scan the sample, allowing for faster imaging. | High temporal resolution, reduced phototoxicity compared to LSCM. mdpi.com | Limited sample thickness (~40-50 µm). mdpi.com | Live-cell imaging of mitochondrial dynamics (fission/fusion) in response to this compound. mdpi.com |

| Holotomographic Imaging | Creates high-resolution 3D images based on the intrinsic refractive index of cellular structures. nanolive.com | Label-free, non-invasive, low phototoxicity. nanolive.comnanolive.com | May require AI-powered segmentation for specific organelle analysis. nanolive.com | Long-term, non-perturbative observation of mitochondrial dynamics and morphology. |

Chromatographic and Mass Spectrometric Methods for Detection and Quantification in Research Samples

Chromatographic and mass spectrometric techniques provide the highest sensitivity and specificity for the detection and quantification of this compound and its metabolites in complex biological samples.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating, identifying, and quantifying compounds. researchgate.net For this compound analysis, reversed-phase HPLC is commonly employed, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. walshmedicalmedia.comnih.gov Detection is often achieved using a UV detector, as the quinone structure of this compound absorbs UV light. walshmedicalmedia.comnih.gov HPLC methods can be developed to be rapid, specific, and accurate for routine analysis in research samples. walshmedicalmedia.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Coupling HPLC with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity. nih.govimrpress.com This method allows for the precise quantification of this compound, even at very low concentrations (e.g., ng/mL levels) in biological matrices like plasma. nih.gov It is also a powerful tool for identifying metabolites of this compound, providing crucial information about its metabolic fate in the body. nih.gov The use of a stable isotope-labeled internal standard, such as a deuterated version of this compound, is often incorporated to ensure the highest accuracy and precision in quantification. nih.govnih.gov

The following table details the parameters for a representative LC-MS/MS method for this compound quantification:

| Parameter | Description | Reference |

|---|---|---|

| Technique | Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) | nih.gov |

| Chromatography | Reversed-phase liquid chromatography with gradient elution | nih.gov |

| Ionization | Electrospray Ionization (ESI) in positive ion mode | nih.gov |

| Detection | Multiple Reaction Monitoring (MRM) | nih.gov |

| Internal Standard | Deuterated this compound (d3-MitoQ10 mesylate) | nih.gov |

| Linear Range | 0.5-250 ng/mL | nih.gov |

| Limit of Quantitation (LOQ) | 0.5 ng/mL | nih.gov |

| Accuracy (Relative Error) | <8.7% | nih.gov |

| Precision (CV%) | <12.4% | nih.gov |

| Application | Quantification of this compound and identification of its metabolites in rat plasma. | nih.gov |

Emerging Research Frontiers and Future Directions in Metoquinone Chemical Biology

Development of Bioresponsive Metoquinone Prodrugs for Conditional Activation and Targeted Release

The development of prodrugs, which are inactive compounds converted to their active form within the body, represents a promising strategy to enhance the therapeutic efficacy and reduce the side effects of this compound. ewadirect.commdpi.com Bioresponsive prodrugs are designed to be activated by specific triggers present in the target microenvironment, such as changes in pH or the presence of certain enzymes. ewadirect.comnih.gov This approach allows for the conditional activation and targeted release of this compound, ensuring that its antioxidant activity is unleashed precisely where it is needed most.

One approach involves designing this compound prodrugs that are sensitive to the acidic microenvironment of tumors or inflamed tissues. ewadirect.comrsc.orgnih.gov For instance, a prodrug could be synthesized with an acid-labile linker that connects the active this compound molecule to a carrier. In the neutral pH of healthy tissues, the prodrug remains intact and inactive. However, upon reaching the acidic environment of a tumor, the linker is cleaved, releasing the active this compound. frontiersin.org This strategy not only enhances the drug's concentration at the target site but also minimizes its exposure to healthy cells, thereby reducing potential toxicity. ewadirect.com

Another strategy focuses on enzyme-activated prodrugs. ewadirect.comnih.govcore.ac.uk This involves creating this compound derivatives that are substrates for enzymes that are overexpressed in specific pathological conditions. For example, certain cancers exhibit high levels of specific esterases or phosphatases. core.ac.uk A this compound prodrug could be designed with an ester or phosphate (B84403) group that is cleaved by these enzymes, leading to the release of the active drug. nih.gov This enzyme-mediated activation ensures that this compound is released predominantly in the target cells, maximizing its therapeutic effect. mdpi.comnih.gov

The table below summarizes potential bioresponsive prodrug strategies for this compound.

| Prodrug Strategy | Activation Trigger | Rationale | Potential Application |

| pH-Responsive | Low pH (acidic environment) | The microenvironment of tumors and inflamed tissues is often acidic. ewadirect.com | Targeted therapy for cancer and inflammatory diseases. |

| Enzyme-Activated | Specific enzymes (e.g., esterases, phosphatases) | Overexpression of certain enzymes in pathological conditions. core.ac.uk | Targeted cancer therapy, treatment of diseases with specific enzyme signatures. |

| ROS-Activated | High levels of Reactive Oxygen Species (ROS) | Pathological conditions are often associated with increased ROS production. | Treatment of diseases characterized by high oxidative stress. |

Integration of this compound with Nanocarrier Systems for Advanced Mitochondrial Delivery

To further enhance the mitochondrial targeting of this compound, researchers are integrating it with various nanocarrier systems. frontiersin.orgmdpi.com These nanocarriers can protect the drug from degradation, improve its solubility, and facilitate its accumulation within mitochondria. frontiersin.org

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. encyclopedia.pub this compound can be incorporated into the lipid bilayer of liposomes, which can then be further functionalized with mitochondria-targeting ligands, such as the triphenylphosphonium (TPP) cation that is already a part of the this compound structure. encyclopedia.pubnih.gov This approach enhances the stability of this compound and facilitates its delivery to mitochondria.

Polymeric nanoparticles offer another versatile platform for mitochondrial drug delivery. frontiersin.orgrsc.orgresearchgate.net These nanoparticles can be engineered to have specific sizes and surface properties to optimize their uptake by cells and subsequent localization to mitochondria. frontiersin.org The TPP moiety of this compound can be used to decorate the surface of these nanoparticles, guiding them to the mitochondria. frontiersin.org The use of biodegradable polymers ensures that the nanoparticles are safely cleared from the body after releasing their cargo. rsc.org

MITO-Porters are a novel class of liposome-based carriers specifically designed for mitochondrial delivery. encyclopedia.pubnih.govbiosyn.com They are engineered to fuse with the mitochondrial membrane, directly delivering their contents into the mitochondrial matrix. nih.govrsc.org Encapsulating this compound within MITO-Porters could represent a highly efficient strategy for achieving high intramitochondrial concentrations of the drug. nih.govnih.gov

The following table details the integration of this compound with different nanocarrier systems.

| Nanocarrier System | Description | Mechanism of Mitochondrial Targeting |

| Liposomes | Vesicular structures made of lipid bilayers. encyclopedia.pub | Incorporation of this compound (containing TPP) into the liposome (B1194612) structure. nih.gov |

| Polymeric Nanoparticles | Nanoparticles made from biodegradable polymers. frontiersin.orgrsc.org | Surface functionalization with TPP. frontiersin.orgfrontiersin.org |

| MITO-Porters | Liposome-based carriers that fuse with the mitochondrial membrane. nih.govbiosyn.com | Direct fusion with the mitochondrial membrane. nih.govrsc.org |

Exploration of Novel Molecular Targets and Signaling Pathways Beyond Oxidative Stress

While this compound is primarily known for its antioxidant properties, emerging research suggests that it may also modulate various cellular signaling pathways, extending its therapeutic potential beyond simply scavenging reactive oxygen species. nih.govnih.govnih.gov

One such pathway is the Keap1-Nrf2 signaling pathway . nih.govmdpi.comfrontiersin.org Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1-mediated degradation. mdpi.com However, under oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the expression of a wide range of antioxidant and cytoprotective genes. mdpi.comcam.ac.uk Studies have shown that this compound can activate the Nrf2 pathway, thereby enhancing the cell's endogenous antioxidant defenses. nih.govnih.gov This suggests that this compound's protective effects are not solely due to its direct antioxidant activity but also to its ability to boost the cell's own defense mechanisms.

Another important signaling pathway influenced by this compound is the p38 mitogen-activated protein kinase (MAPK) pathway . nih.govnih.gov The p38 MAPK pathway is involved in cellular responses to stress, inflammation, and apoptosis. biorxiv.orgplos.org Research has indicated that this compound can inhibit the activation of the p38 MAPK pathway, thereby reducing inflammation and apoptosis in response to cellular stress. nih.govnih.gov This finding opens up new avenues for the use of this compound in treating inflammatory and degenerative diseases.

The NF-κB signaling pathway is another potential target of this compound. nih.govijbs.com NF-κB is a key regulator of inflammation and immune responses. frontiersin.orgmdpi.com Some studies suggest that this compound can inhibit the activation of NF-κB, which may contribute to its anti-inflammatory effects. ijbs.com

The table below outlines the novel molecular targets and signaling pathways of this compound.

| Molecular Target / Pathway | Function | Effect of this compound |

| Keap1-Nrf2 Pathway | Regulates the expression of antioxidant and cytoprotective genes. mdpi.comfrontiersin.org | Activates the pathway, enhancing endogenous antioxidant defenses. nih.govnih.gov |

| p38 MAPK Pathway | Involved in cellular stress responses, inflammation, and apoptosis. biorxiv.orgplos.org | Inhibits activation, reducing inflammation and apoptosis. nih.govnih.gov |

| NF-κB Pathway | Regulates inflammation and immune responses. frontiersin.orgmdpi.com | Inhibits activation, contributing to anti-inflammatory effects. ijbs.com |

Advancements in Chemical Tools and Probes for Elucidating Mitochondria-Specific Redox Biology and Pathways

The unique properties of this compound, particularly its ability to accumulate in mitochondria, make it and its derivatives valuable tools for studying mitochondrial redox biology. nih.govox.ac.ukmskcc.org The development of chemical probes based on the this compound scaffold allows for the real-time monitoring of mitochondrial redox status and the investigation of the role of mitochondrial oxidative stress in various physiological and pathological processes. nih.govrsc.orgpromega.com